N-(3-benzyl-4H-quinazolin-2-yl)acetamide
Description
N-(3-Benzyl-4H-quinazolin-2-yl)acetamide is a quinazoline-derived acetamide compound characterized by a benzyl group at position 3 of the quinazoline ring and an acetamide moiety at position 2. Quinazoline derivatives are widely studied for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects .
Properties
Molecular Formula |
C17H17N3O |
|---|---|
Molecular Weight |
279.34 g/mol |
IUPAC Name |
N-(3-benzyl-4H-quinazolin-2-yl)acetamide |
InChI |
InChI=1S/C17H17N3O/c1-13(21)18-17-19-16-10-6-5-9-15(16)12-20(17)11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,18,19,21) |
InChI Key |
MXAWMNOTNRVJDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=CC=CC=C2CN1CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy Overview
The preparation of N-(3-benzyl-4H-quinazolin-2-yl)acetamide generally involves the following key steps:
- Formation of the quinazoline ring system, often via cyclization of appropriate anthranilic acid derivatives or isatoic anhydride with amines.
- Introduction of the benzyl substituent at the 3-position, frequently through alkylation or condensation reactions.
- Acetylation of the amino group to form the acetamide functionality.
Synthesis of the Quinazoline Core
2.1. From Isatoic Anhydride and Amines
One robust and widely used method involves reacting isatoic anhydride with benzylamine or substituted amines to form 2-substituted quinazolin-4(3H)-ones. This reaction proceeds via nucleophilic attack of the amine on the isatoic anhydride, followed by ring closure to form the quinazoline nucleus.
Procedure : Isatoic anhydride (1 equiv) is dissolved in acetonitrile or N,N-dimethylacetamide (DMAC), and benzylamine (1.05 equiv) is added. The mixture is stirred at room temperature or slightly elevated temperature (e.g., 24 hours) to afford the intermediate 2-benzylquinazolin-4(3H)-one.
Advantages : Mild conditions, good yields, and commercially available starting materials.
Alternatively, 3- or 4-substituted anthranilic acids can be reacted with formamide at elevated temperatures (125–130°C) to yield 3,4-dihydro-4-oxoquinazolines, which can be further functionalized.
Introduction of the Benzyl Group at the 3-Position
The benzyl substituent at the 3-position can be introduced by:
Alkylation of the quinazolinone core : Using benzyl halides or benzyl derivatives under basic conditions.
Condensation reactions : Reaction of 3-aminoquinazoline derivatives with benzyl-containing aldehydes or halides.
For example, in patent US8114995B2, alkylation is performed by reacting quinazolinone derivatives with ethylene carbonate or benzyl halides in solvents such as dimethylformamide (DMF), dichloromethane, or tetrahydrofuran at elevated temperatures (around 110°C). This method allows controlled alkylation with good cost efficiency.
Acetylation to Form the Acetamide Group
The amino group on the quinazoline ring can be acetylated to form the acetamide moiety by:
Reaction with acetyl chloride or acetic anhydride in the presence of a base or suitable solvent.
For example, chloroacetyl chloride can be reacted with 3-aminoquinazoline derivatives in dry dichloromethane with triethylamine at room temperature to yield 2-chloro-N-(4-oxo-2-quinazolin-3(3H)-yl)acetamide derivatives, which can be further transformed.
Acetylation may also be performed using acetyl chloride as both reagent and solvent, with the reaction conditions influencing the regioselectivity of acetylation (lactam vs lactim forms).
Representative Detailed Synthetic Procedure
Synthesis of this compound (Example)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1. Formation of 2-benzylquinazolin-4(3H)-one | Isatoic anhydride (1 equiv), benzylamine (1.05 equiv), acetonitrile or DMAC, stir 24 h at room temp | Nucleophilic ring opening and cyclization to form quinazolinone core with benzyl substituent at 2-position | High yield, crude product used directly |
| 2. Acetylation of amino group | Acetyl chloride (excess), triethylamine (1 equiv), dry dichloromethane, 0–25°C, 30 min to 1 h | Formation of acetamide by acetylation of quinazoline amino group | Moderate to good yield; reaction monitored by TLC |
| 3. Purification | Crystallization from dichloromethane/heptane or column chromatography on silica gel | Isolation of pure this compound | Purity >95% by HPLC |
This procedure is adapted from general methods described in the literature and patents.
Solvents and Reaction Conditions
Purification and Characterization
Purification is commonly achieved by crystallization (e.g., dichloromethane/heptane mixtures) or silica gel column chromatography.
Characterization techniques include:
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions
N-(3-benzyl-4H-quinazolin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form quinazolinone derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted quinazoline derivatives.
Scientific Research Applications
N-(3-benzyl-4H-quinazolin-2-yl)acetamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-(3-benzyl-4H-quinazolin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . Additionally, it can interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Modifications and Pharmacological Implications
Table 1: Structural Comparison of Key Quinazoline Acetamides
Key Observations:
Pharmacological Activity and Selectivity
Table 2: Activity Comparison of Selected Acetamide Derivatives
Insights:
- Anti-inflammatory Activity: The ethylamino substituent in enhances activity compared to the unmodified acetamide in the target compound, suggesting that nitrogen-containing groups improve COX-2 inhibition.
- Anticancer Potential: Sulfonyl and pyrrolidinyl groups in demonstrate marked cytotoxicity, highlighting the importance of electron-deficient substituents for anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
